molecular formula C16H19N3O3 B2872762 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide CAS No. 898411-16-0

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide

Cat. No.: B2872762
CAS No.: 898411-16-0
M. Wt: 301.346
InChI Key: VXAPKZDAQUROFM-UHFFFAOYSA-N
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Description

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide is a synthetically designed organic compound based on the pyrrolo[3,2,1-ij]quinoline scaffold, a structure of significant interest in medicinal chemistry. This molecule features an oxalamide linker connecting a propyl chain to the fused tricyclic quinolinone core. The pyrroloquinoline scaffold is recognized as a useful molecular unit in the development of ligands that target specific nucleic acid structures, such as CTG trinucleotide repeats, which are relevant in genetic disorder research . Furthermore, closely related pyrroloquinoline derivatives have been extensively investigated as potent inhibitors of tyrosine kinases, including Ephrin receptors, which are important targets in oncology and angiogenesis . The inclusion of the oxalamide functional group is a strategic feature often used to confer favorable hydrogen-bonding interactions with biological targets, potentially enhancing selectivity and binding affinity. This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-5-17-15(21)16(22)18-12-7-10-4-3-6-19-13(20)9-11(8-12)14(10)19/h7-8H,2-6,9H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAPKZDAQUROFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide is a synthetic compound belonging to the class of oxalamides and heterocyclic compounds. Its unique molecular structure suggests potential biological activities that are of interest in medicinal chemistry and drug development. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3 with a molecular weight of 350.4 g/mol. The compound features a pyrroloquinoline moiety coupled with an oxalamide functional group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H18N4O3
Molecular Weight350.4 g/mol
CAS Number898454-73-4

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, derivatives of quinolone have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study highlighted the antiproliferative effects of related compounds against breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines with IC50 values as low as 1.575 µM .

The mechanism through which these compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Compounds similar to this compound have been observed to induce G2/M phase arrest in the cell cycle .
  • Apoptosis Induction : The activation of caspases (Caspase 3, 8, and 9) is a critical pathway for programmed cell death. Studies have shown that certain derivatives significantly increase active Caspase levels compared to control groups .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antiproliferative Activity :
    • Compounds derived from pyrroloquinoline structures were tested against multiple cancer cell lines.
    • Results indicated that some derivatives exhibited IC50 values ranging from 1.575 to 3.850 µM against MCF-7 and Panc-1 cells.
    • The study concluded that electronic effects from substituents significantly influenced biological activity .
  • Caspase Activation Studies :
    • Research demonstrated that certain quinoline derivatives increased active Caspase levels by up to 7.5-fold compared to untreated controls.
    • This suggests a strong pro-apoptotic effect linked to their structure .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Core Structure Substituents Synthesis Yield Key Properties
N1-(furan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide Pyrroloquinolinone-oxalamide N1: Furan-2-ylmethyl; N2: 2-oxo-pyrroloquinolinone Not reported Increased aromaticity from furan may enhance π-π stacking but reduce solubility.
N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide Pyridoquinolinone-oxalamide N1: 3-hydroxypropyl; Core: Pyrido[3,2,1-ij]quinolinone Not reported Hydroxypropyl improves hydrophilicity; altered core may affect binding specificity.
8-(Furan-2-carbonyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (15b) Pyrroloquinolinone 8-position: Furan-2-carbonyl 72% Carbonyl group increases electrophilicity; ¹H-NMR: δ 7.60 (s, 1H, furan H-3).
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Pyrroloquinolinone-propionamide 8-position: Propionamide Not reported Shorter alkyl chain (propionamide vs. oxalamide) may reduce steric hindrance.

Spectroscopic and Physicochemical Data

  • NMR Trends: Pyrroloquinolinone Core: ¹H-NMR signals for the tetrahydro-pyrroloquinolinone core typically appear at δ 2.50–3.20 (methylene protons) and δ 6.80–7.60 (aromatic protons) . Oxalamide Protons: N–H protons in oxalamide derivatives resonate near δ 9.00–10.50 (broad), as seen in related compounds .
  • Solubility : Propyl and hydroxypropyl substituents () likely improve solubility in polar aprotic solvents compared to furan derivatives.

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